Tetrazolo[1,5-a]pyridin-5-ylacetic acid
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Overview
Description
Tetrazolo[1,5-a]pyridin-5-ylacetic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an acetic acid moiety attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridin-5-ylacetic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]pyridin-5-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The tetrazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .
Scientific Research Applications
Tetrazolo[1,5-a]pyridin-5-ylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]pyridin-5-ylacetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole-pyridine fused ring structure but differ in the position and nature of substituents.
Tetrazolo[1,5-a]pyridazines: These compounds have a similar core structure but with different ring fusion patterns and substituents.
Uniqueness: Tetrazolo[1,5-a]pyridin-5-ylacetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other tetrazole-containing compounds .
Properties
CAS No. |
6624-47-1 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-(tetrazolo[1,5-a]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C7H6N4O2/c12-7(13)4-5-2-1-3-6-8-9-10-11(5)6/h1-3H,4H2,(H,12,13) |
InChI Key |
LPMPSXBXMSGMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)CC(=O)O |
Origin of Product |
United States |
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